Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate
Description
The compound "Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate" is a structurally complex benzoic acid derivative characterized by:
Properties
CAS No. |
72017-55-1 |
|---|---|
Molecular Formula |
C19H26Cl2N8O2 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
ethyl 4-[[2,4-diamino-6-[4-(2-chloroethyl)piperazin-4-ium-1-yl]pyrimidin-5-yl]diazenyl]benzoate;chloride |
InChI |
InChI=1S/C19H25ClN8O2.ClH/c1-2-30-18(29)13-3-5-14(6-4-13)25-26-15-16(21)23-19(22)24-17(15)28-11-9-27(8-7-20)10-12-28;/h3-6H,2,7-12H2,1H3,(H4,21,22,23,24);1H |
InChI Key |
JNVMWSXDXGEFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N3CC[NH+](CC3)CCCl)N)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate generally involves:
- Construction of the pyrimidine core with amino substitutions at the 2 and 4 positions.
- Introduction of the piperazine ring substituted with a 2-chloroethyl side chain.
- Formation of the azo linkage connecting the pyrimidine and benzoic acid moieties.
- Esterification of the benzoic acid group to the ethyl ester.
- Formation of the hydrochloride salt and crystallization as the dihydrate.
Industrial synthesis may utilize automated reactors and continuous flow systems to improve scalability and purity. Purification is often achieved by chromatographic techniques and crystallization.
Detailed Synthetic Steps
| Step Number | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2,4-diamino-5-pyrimidinyl intermediate | Starting from 2,4-diamino-pyrimidine derivatives; chlorination or alkylation as needed | Amino groups at 2 and 4 positions are critical for further functionalization |
| 2 | Introduction of 4-(2-chloroethyl)piperazinyl substituent | Reaction of pyrimidine intermediate with 1-(2-chloroethyl)piperazine under basic conditions | Piperazine ring is often quaternized to form the hydrochloride salt later |
| 3 | Formation of azo linkage with para-substituted benzoic acid derivative | Diazotization of amino-pyrimidine followed by azo coupling with ethyl 4-aminobenzoate or related derivatives | Azo formation requires controlled pH and temperature to maintain azo stability |
| 4 | Esterification | Conversion of benzoic acid to ethyl ester via Fischer esterification or other esterification methods | Ensures solubility and bioavailability improvements |
| 5 | Salt formation and crystallization | Treatment with hydrochloric acid to form hydrochloride salt; crystallization from aqueous solvents to obtain dihydrate | Final purification step to enhance stability and handling |
This sequence aligns with known synthetic routes for azo compounds with pyrimidine and piperazine functionalities, adapted for the specific chloroethyl substitution and ester group.
Representative Reaction Conditions
- Pyrimidine functionalization: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 100°C.
- Piperazine alkylation: Often performed under basic conditions (e.g., potassium carbonate or triethylamine) to facilitate nucleophilic substitution of chloroethyl groups.
- Azo coupling: Requires diazotization of amino groups under acidic conditions (e.g., HCl at 0–5°C), followed by coupling at neutral to slightly alkaline pH.
- Esterification: Acid-catalyzed esterification using ethanol and sulfuric acid or other acid catalysts under reflux.
- Salt formation: Addition of HCl gas or hydrochloric acid solution to form the hydrochloride salt, followed by crystallization from water or aqueous ethanol to yield the dihydrate form.
Research Findings and Characterization
Purity and Yield
- Purification by chromatography and crystallization yields a product with high purity (>95%) suitable for research use.
- Yields vary depending on scale and conditions but typically range from 60% to 85% over multiple steps.
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Weight | 469.4 g/mol |
| CAS Number | 72017-55-1 |
| Molecular Formula | C19H26Cl2N8O2 |
| IUPAC Name | ethyl 4-[[2,4-diamino-6-[4-(2-chloroethyl)piperazin-4-ium-1-yl]pyrimidin-5-yl]diazenyl]benzoate; chloride |
| Physical State | Solid, crystalline dihydrate |
| Solubility | Soluble in polar solvents such as DMSO, DMF; sparingly soluble in water |
Structural Confirmation
- Spectroscopic methods such as NMR (1H, 13C), IR, and UV-Vis confirm azo linkage and substitution pattern.
- Mass spectrometry verifies molecular weight and fragmentation consistent with the proposed structure.
- Elemental analysis confirms composition matching the hydrochloride dihydrate salt.
Comparative Notes on Similar Compounds
Compounds with similar structural motifs, such as azo-linked pyrimidine-piperazine derivatives, have been synthesized using comparable strategies. The presence of the 2-chloroethyl group is significant for biological activity, often introduced via alkylation of piperazine nitrogen. Esterification of benzoic acid derivatives is a common modification to improve pharmacokinetic properties.
Summary Table of Preparation Methods
| Stage | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyrimidine functionalization | 2,4-diaminopyrimidine derivatives | DMF, 80–100°C | Amino-substituted pyrimidine intermediate |
| 2 | Piperazine alkylation | 1-(2-chloroethyl)piperazine, base | Room temp to 60°C | Piperazinyl-substituted pyrimidine |
| 3 | Azo coupling | Diazotization reagents (NaNO2, HCl), ethyl 4-aminobenzoate | 0–5°C (diazotization), pH 7-9 (coupling) | Azo-linked benzoic acid ester |
| 4 | Esterification | Ethanol, acid catalyst | Reflux | Ethyl ester formation |
| 5 | Salt formation | HCl, aqueous crystallization | Ambient temperature | Hydrochloride dihydrate salt |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Anticancer Research
The compound has been studied for its potential as an anticancer agent. The piperazine ring and pyrimidine structure are known to interact with biological targets involved in cell proliferation and apoptosis. The chloroethyl moiety may enhance cytotoxic effects by forming reactive intermediates capable of alkylating DNA or proteins. Research indicates that derivatives of benzoic acid often exhibit significant biological activity relevant to cancer treatment.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of the compound on cancer cell lines, it was found to induce apoptosis through DNA damage mechanisms. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer types.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for assessing its therapeutic potential. Interaction studies focus on:
- Absorption : Investigating how well the compound is absorbed in biological systems.
- Distribution : Understanding how the compound spreads throughout the body.
- Metabolism : Examining how the compound is processed by metabolic pathways.
- Excretion : Analyzing how the compound is eliminated from the body.
These studies are crucial for determining safety profiles and effective dosages for clinical applications.
Synthesis of Derivatives
The synthesis of benzoic acid derivatives often involves several steps that can be modified based on specific reagents and laboratory conditions. This flexibility allows researchers to create compounds with tailored properties for enhanced biological activity.
Synthesis Example
A typical synthesis pathway may include:
- Formation of the azo linkage through diazotization reactions.
- Introduction of the chloroethyl group via nucleophilic substitution.
- Final esterification to yield the ethyl ester derivative.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for drug design. The following table summarizes related compounds that share structural features or biological activities with benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Amino-N-(2-chloroethyl)-1-piperazinecarboxamide | Contains piperazine and chloroethyl | Anticancer properties | Lacks azo linkage |
| 5-Fluorouracil | Pyrimidine base | Antimetabolite used in cancer therapy | Different mechanism of action |
| Cyclophosphamide | Chloroethyl moiety | Alkylating agent used in chemotherapy | More potent but also more toxic |
This table illustrates various aspects of SAR that are crucial for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Key Compound: Benzoic Acid, p-((2,4-Diamino-6-((5-((2-Chloroethyl)ethylamino)pentyl)amino)-5-pyrimidinyl)azo)-, Ethyl Ester, Hydrochloride, Hydrate ()
- Similarities: Both compounds feature azo-linked 2,4-diaminopyrimidine groups and chloroethyl substituents.
- Differences: The substituent on the pyrimidine ring differs: piperazinyl (target compound) vs. ethylamino-pentyl ().
Activity Implications: Piperazinyl groups are often utilized to enhance blood-brain barrier penetration or modulate receptor binding, whereas alkylamino chains (as in ) may prioritize peripheral activity .
Piperazine/Piperidine-Containing Benzoic Acid Derivatives
Example: 4-(N-Piperidinyl)methyl Benzoic Acid ()
- Structural Contrast: Piperidine (saturated six-membered ring with one nitrogen) vs. piperazine (two nitrogens) in the target compound.
Functional Impact :
- Piperazine’s additional nitrogen allows for stronger hydrogen bonding and salt formation, improving solubility.
- highlights piperidine-containing analogs as protective agents against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting that the target compound’s piperazinyl group may confer similar bioactivity .
Ethyl Ester Derivatives of Benzoic Acid
Activity Data :
- The 4-ethoxy derivative in exhibits antioxidant properties linked to tumor growth resistance. The target compound’s 2,4-diamino-pyrimidine moiety may similarly stabilize radicals or interact with oxidative pathways .
Substituent Effects on Bioactivity
Hydroxybenzoic vs. Cinnamic Acid Derivatives ()
- Antioxidant Activity: Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic analogs due to conjugated double bonds stabilizing radicals. However, the target compound’s azo and amino groups may compensate by providing alternative electron-donating pathways .
- Amino Groups: The 2,4-diamino substituents on the pyrimidine ring could mimic hydroxyl groups in phenolic acids, enabling hydrogen bonding or redox activity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Solubility
| Compound Type | Substituent | Solubility Trend |
|---|---|---|
| Free Benzoic Acid | -COOH | Low (pH-dependent) |
| Ethyl Ester Derivatives | -COOEt | Moderate lipophilicity |
| Hydrochloride Salts | -NH⁺Cl⁻ | High aqueous solubility |
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in (Heck coupling for azo bonds) and (piperazinyl group alkylation). The hydrochloride dihydrate form suggests purification via acidification .
- Biological Potential: The chloroethyl group may enable covalent binding to biological targets, while the diaminopyrimidine core could inhibit enzymes like dihydrofolate reductase (DHFR) .
- Limitations: Limited solubility data for the target compound; further studies on hydrolysis of the ethyl ester in vivo are needed .
Biological Activity
Benzoic acid derivatives are known for their diverse biological activities, particularly in medicinal chemistry. The compound Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate (C₁₈H₂₂ClN₅O₂·2H₂O) is a complex organic molecule that has garnered interest for its potential anticancer properties due to its unique structural features, including a piperazine moiety and a chloroethyl group.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C₁₈H₂₂ClN₅O₂·2H₂O
- Molecular Weight : Approximately 469.4 g/mol
- Key Functional Groups : Azo group, chloroethyl group, piperazine ring, and pyrimidine derivative.
These structural characteristics suggest potential interactions with biological targets involved in cell proliferation and apoptosis.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can alkylate DNA or proteins. The chloroethyl moiety enhances cytotoxic effects by potentially leading to DNA damage, which is a common mechanism for anticancer agents. The piperazine ring contributes to the compound's ability to interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. The following table summarizes findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Induces apoptosis via DNA damage | |
| HeLa (cervical cancer) | 10.5 | Alkylation of DNA | |
| A549 (lung cancer) | 12.0 | Inhibition of cell cycle progression |
Case Studies
- MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells as evidenced by increased levels of cleaved caspase-3 and PARP.
- HeLa Cell Line Study : The compound was shown to induce DNA damage through alkylation, leading to cell cycle arrest and subsequent apoptosis.
- A549 Cell Line Study : Research indicated that the compound inhibited proliferation by disrupting the normal cell cycle, specifically at the G2/M checkpoint.
Pharmacokinetics and Safety
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have focused on:
- Absorption : Rapid absorption in vivo.
- Distribution : High affinity for tissues with high metabolic activity.
- Metabolism : Primarily metabolized in the liver with potential formation of reactive metabolites.
- Excretion : Renal excretion as metabolites.
Safety assessments indicate moderate toxicity levels; however, further studies are required to evaluate long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for introducing the 4-(2-chloroethyl)piperazinyl group into the pyrimidine scaffold?
- Methodology : The 2-chloroethyl-piperazine moiety can be introduced via nucleophilic substitution or Mannich reactions. For example, in analogous compounds, secondary amines react with propargyl bromide under basic conditions (e.g., K₂CO₃ in THF) to form intermediates, followed by coupling to pyrimidine derivatives . Optimization of solvent polarity (e.g., THF vs. DMF) and reaction time is critical to minimize byproducts.
Q. How can the azo linkage (-N=N-) be confirmed spectroscopically?
- Methodology : UV-Vis spectroscopy typically shows a strong absorption band near 450–500 nm due to the π→π* transition of the azo group. FT-IR analysis reveals N=N stretching vibrations at ~1450–1600 cm⁻¹. For unambiguous confirmation, ¹H-¹⁵N HMBC NMR can identify coupling between the pyrimidine nitrogen and the azo group .
Q. What purification strategies are recommended for isolating the hydrochloride dihydrate form?
- Methodology : After synthesis, the compound is precipitated by adjusting the pH to 5–6 with HCl. Recrystallization from ethanol-water mixtures (3:1 v/v) yields the dihydrate form. Centrifugation and vacuum drying at 40°C preserve crystallinity. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the dihydrate form influence solubility and stability compared to anhydrous forms?
- Methodology : Perform dynamic vapor sorption (DVS) to assess hygroscopicity. The dihydrate shows reduced solubility in hydrophobic solvents (e.g., logP decreases by ~0.5) but enhanced stability in aqueous buffers (pH 7.4). Accelerated stability studies (40°C/75% RH) over 4 weeks confirm no phase transitions via PXRD .
Q. What computational models predict the binding affinity of this compound to biological targets (e.g., kinase receptors)?
- Methodology : Use molecular docking (AutoDock Vina) with the piperazinyl group as a flexible side chain. The chloroethyl moiety may act as a leaving group, enabling covalent binding. MD simulations (GROMACS) over 100 ns reveal stable interactions with ATP-binding pockets in kinases like EGFR .
Q. How can contradictory biological activity data (e.g., IC₅₀ variations) be resolved across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
